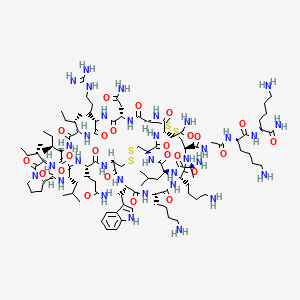

Tertiapin LQ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Blocker of Kir1.1 channels; displays >250-fold selectivity for Kir1.1 (Kd values are 1.1, 274 and 361 nM for Kir1.1, Kir3.1/3.2 and Kir3.1/3.4 respectively).

Applications De Recherche Scientifique

Cardiac Myocyte Ion Channels

Tertiapin LQ, a peptide derived from honey bee venom, has shown significant potency in blocking muscarinic K+ channels in rabbit cardiac myocytes. This specific blocking action plays a role in parasympathetic regulation of the heartbeat and has implications for understanding cardiac functions (Kitamura et al., 2000).

Blockade of Large Conductance K+ Channels

Research on Tertiapin-Q, a derivative of Tertiapin LQ, revealed its ability to inhibit recombinant human voltage-dependent Ca2+-activated large conductance K+ channels, as well as mouse inwardly rectifying GIRK1+GIRK2 channels. This action has potential therapeutic implications, especially in pain physiology and therapy (Kanjhan et al., 2005).

Stability and Functional Similarity

The stability and functional similarity of Tertiapin-Q to native Tertiapin make it a valuable molecular probe for studying inward-rectifier K+ channels (Jin & Lu, 1999).

Interaction with Kir3.2 Channel

Tertiapin LQ has been studied for its binding interaction with the Kir3.2 channel, a type of inward rectifier K+ channel. Molecular dynamics simulations have helped understand the binding mode and the key residues responsible for Tertiapin's selectivity (Li, Chen, & Chung, 2016).

Mechanisms of Channel Inhibition

Further research into Tertiapin-Q's interaction with inward-rectifier K+ channels provided insights into its molecular mechanisms of channel inhibition. This research underscores its potential as a pharmacological tool (Jin, Klem, Lewis, & Lu, 1999).

Interaction with Calmodulin

Tertiapin shows specific interaction with calmodulin in the presence of Ca2+, affecting the calmodulin-cAMP phosphodiesterase system. This interaction may be crucial for understanding Tertiapin's toxic effects in nervous tissue (Miroshnikov et al., 1983).

Role in Cardiac Conduction

The bee venom peptide Tertiapin has been implicated in the modulation of cardiac conduction, particularly in acetylcholine-induced atrioventricular blocks. This highlights its potential role in cardiac arrhythmias (Drici et al., 2000).

Molecular Determinants in Neuronal Kir3.2 Channels

Research has focused on understanding how Tertiapin blocks neuronal Kir3.2 channels at the molecular level. This could aid in the development of peptide variants for specific Kir channel blocking properties (Patel, Kuyucak, & Doupnik, 2020).

Immunoproteomics and Antigenic Epitope Prediction

Tertiapin has been studied for its immunological properties and potential in gene therapy or recombinant DNA vaccines targeting multiple antigenic components (Gomase, Phadnis, & Ghatak, 2009).

Propriétés

Nom du produit |

Tertiapin LQ |

|---|---|

Formule moléculaire |

C106H179N33O24S4 |

Poids moléculaire |

2428.03 |

Nom IUPAC |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-45-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |

InChI |

InChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC(C)C)C(C)CC)C(C)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.